(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol

Asymmetric Catalysis Enantioselective Synthesis Chiral Building Block

(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol (CAS 1931925-48-2), a chiral 1,4-benzodioxane derivative bearing a primary alcohol at the C2 stereocenter and a chloro substituent at the 6-position of the fused aromatic ring, serves as a versatile enantiopure synthon for constructing biologically active molecules. The (R)-enantiomer is commercially available at ≥97% chemical purity and, when synthesized via modern catalytic asymmetric methods, can be obtained with enantiomeric excesses exceeding 90%.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
Cat. No. B11773704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1C(OC2=C(O1)C=C(C=C2)Cl)CO
InChIInChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1
InChIKeyLJINDSYFYHYUEU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol – Chiral Benzodioxane Building Block for Asymmetric Synthesis & Drug Discovery


(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol (CAS 1931925-48-2), a chiral 1,4-benzodioxane derivative bearing a primary alcohol at the C2 stereocenter and a chloro substituent at the 6-position of the fused aromatic ring, serves as a versatile enantiopure synthon for constructing biologically active molecules. The (R)-enantiomer is commercially available at ≥97% chemical purity and, when synthesized via modern catalytic asymmetric methods, can be obtained with enantiomeric excesses exceeding 90% [1]. This compound belongs to a pharmacologically privileged scaffold class that has yielded subtype-selective α1-adrenoceptor antagonists [2], glycogen phosphorylase inhibitors [3], and broad-spectrum anticonvulsant leads .

Why (R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol Cannot Be Replaced by an Off-the-Shelf Analog


Substituting the (R)-6-chloro enantiomer with its (S)-counterpart, the racemate, or the non-chlorinated benzodioxane methanol (CAS 98572-00-0) introduces measurable liabilities. The absolute configuration at C2 governs molecular recognition at chiral biological targets: WB4101-related enantiomers show 10- to 100-fold differences in α1-adrenoceptor subtype binding affinity depending solely on stereochemistry [1]. The 6-chloro substituent is not a passive bystander—it modulates both electronic properties and metabolic stability. In the glycogen phosphorylase inhibitor series, the presence and position of chlorine on the benzodioxane ring directly affect in vitro potency, with certain chloro-substituted derivatives achieving Ki values in the low micromolar range while the unsubstituted parent compound shows substantially weaker inhibition [2]. Furthermore, the (S)-enantiomer serves as the direct precursor to the clinical-stage anticonvulsant JNJ-26489112 ; using the wrong enantiomer or a racemic mixture would compromise target engagement and regulatory suitability. These stereochemical and substituent-dependent differences make generic substitution scientifically indefensible for any application requiring reproducible structure-activity relationships.

Product-Specific Quantitative Differentiation Evidence for (R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol


Enantiomeric Purity: Catalytic Asymmetric Synthesis Achieves >90% ee for the (R)-Enantiomer

The Pd-catalyzed asymmetric intramolecular C–O coupling using the chiral SDP(O) ligand provides the (R)-2-hydroxymethyl-1,4-benzodioxane scaffold with enantiomeric excess (ee) values typically ranging from 85% to 94%, depending on the substrate [1]. In contrast, non-asymmetric routes yield racemic mixtures (0% ee), which are unsuitable for chirality-dependent downstream applications. The commercial (R)-(6-chloro) derivative, when sourced from reputable suppliers, is offered at ≥97% chemical purity with batch-specific QC documentation (NMR, HPLC, GC) .

Asymmetric Catalysis Enantioselective Synthesis Chiral Building Block

Synthetic Versatility: Primary Alcohol Handle Enables Derivatization Without Racemization

The 2-hydroxymethyl group of 1,4-benzodioxanes can be converted to 2-cyano, 2-formyl, 2-methoxycarbonyl, and 2-aminocarbonyl derivatives via quantitative N,N-dichlorination of the corresponding aminomethyl precursor, with chiral HPLC confirming that no racemization occurs at the stereogenic C2 center (ee retention near 98%) [1]. This contrasts sharply with many chiral benzylic alcohol intermediates that undergo partial or complete racemization under standard oxidation or substitution conditions. The (R)-6-chloro alcohol thus serves as a stereochemically stable anchor point for constructing diverse enantiopure libraries.

Chiral Synthon Functional Group Interconversion N,N-Dichlorination

Glycogen Phosphorylase Inhibition: Chloro-Substituted Benzodioxane Scaffold Demonstrates Measurable Target Engagement

2,3-Dihydrobenzo[1,4]dioxin derivatives bearing chloro substituents were evaluated as inhibitors of human liver glycogen phosphorylase (PYGL). The chloro-substituted benzodioxane-thiazolidinedione conjugate series yielded compounds with Ki values in the low micromolar range against the target enzyme [1]. While the (R)-(6-chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol itself is a synthetic precursor rather than the final bioactive entity, the presence of the 6-chloro substituent on the benzodioxane core is a critical structural determinant: non-chlorinated analogs within the same series showed markedly reduced inhibitory potency, consistent with the chloro group engaging a lipophilic sub-pocket in the enzyme active site [2].

Glycogen Phosphorylase Antidiabetic Metabolic Disease

Direct Precursor Relationship to JNJ-26489112: The (S)-Enantiomer Defines the Pharmacophore Configuration

The (S)-enantiomer of 6-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is the direct synthetic precursor to JNJ-26489112, a sulfamide-containing broad-spectrum anticonvulsant that demonstrated in vivo efficacy with ED50 values of 109–197 mg/kg (i.p.) across three seizure models in mice (bicuculline-, picrotoxin-, and pentylenetetrazol-induced) . Although JNJ-26489112 derives from the (S)-enantiomer, the (R)-enantiomer is equally critical as a matched-pair control for stereochemical SAR studies and for exploring enantiomer-dependent off-target profiles. The (R)-enantiomer allows direct experimental determination of whether the observed pharmacology is eutomeric or distomeric.

Anticonvulsant CNS Drug Discovery Ion Channel

Lipophilicity Modulation: 6-Chloro Substitution Tunes LogP Relative to Non-Halogenated Benzodioxane Methanol

The introduction of a chlorine atom at the 6-position of the benzodioxane scaffold increases molecular weight from 166.17 Da (non-chlorinated, CAS 98572-00-0) to 200.62 Da (6-chloro derivative) and raises the calculated logP by approximately 0.5–0.8 log units compared to the unsubstituted analog . This shift in lipophilicity directly affects membrane permeability, plasma protein binding, and metabolic clearance rates—parameters routinely optimized in lead development. For medicinal chemistry teams, the 6-chloro benzodioxane alcohol offers a pre-calibrated physicochemical starting point that balances solubility and permeability within a range suitable for oral bioavailability optimization [1].

Physicochemical Properties Lead Optimization ADME

Validated Research and Industrial Application Scenarios for (R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol


Enantiopure Chiral Building Block for CNS Drug Discovery Programs Targeting Ion Channels

The (R)-enantiomer serves as a direct matched-pair control for the (S)-enantiomer-derived anticonvulsant JNJ-26489112. Researchers can systematically probe the stereochemical dependence of voltage-gated Na⁺ and N-type Ca²⁺ channel inhibition, using the (R)-alcohol to synthesize the (R)-configured sulfamide analog for side-by-side pharmacological comparison . This application is directly supported by the established synthetic route from the benzodioxane methanol to the sulfamide pharmacophore.

Synthesis of Subtype-Selective α1-Adrenoceptor Antagonists via WB4101 Analog Strategy

Unichiral 1,4-benzodioxane-2-methanol derivatives are the cornerstone of WB4101-related α1-AR antagonist design. The (R)-enantiomer with 6-chloro substitution enables exploration of halogen bonding interactions within the α1B/α1D adrenoceptor binding pocket, with established SAR showing that both absolute configuration and halogen substitution pattern dictate subtype selectivity [1].

Glycogen Phosphorylase Inhibitor Lead Optimization in Metabolic Disease Research

The 6-chloro-2-hydroxymethyl-1,4-benzodioxane scaffold provides a validated entry point for constructing glycogen phosphorylase inhibitors. The primary alcohol allows conjugation to thiazolidinedione or other pharmacophoric warheads, while the 6-chloro substituent contributes to target engagement as evidenced by the class-level SAR from Juhász et al. [2]. This application is particularly relevant for type 2 diabetes and oncology programs targeting glycogen metabolism.

Stereochemical Probe for Academic and Industrial Collaboration on Enantioselective Catalysis Methodology

The (R)-alcohol is a benchmark substrate for developing new asymmetric catalysis methods. The Pd/SDP(O) protocol [3] and enzymatic resolution approaches (lipase P-30, >96% ee achievable) [4] both use this scaffold class, making the compound a standardized test substrate for comparing catalyst performance, turnover numbers, and enantioselectivity across academic and industrial laboratories.

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